molecular formula CF4O2S B1329296 Trifluoromethanesulfonyl fluoride CAS No. 335-05-7

Trifluoromethanesulfonyl fluoride

Cat. No. B1329296
CAS RN: 335-05-7
M. Wt: 152.07 g/mol
InChI Key: SLVAEVYIJHDKRO-UHFFFAOYSA-N
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Description

Trifluoromethanesulfonyl fluoride is a compound that has been studied for its potential applications in various chemical reactions. It is known for its role in the synthesis of compounds with strong electron-withdrawing groups and acidic properties. The compound has been synthesized through different methods, including the reaction of fluorosulfuryl hypofluorite with cesium trifluoromethanesulfonate, which results in the formation of trifluoromethanesulfonyl hypofluorite, a related compound with unique bonding between sulfur, carbon, and an O-F moiety .

Synthesis Analysis

The synthesis of trifluoromethanesulfonyl-related compounds involves several innovative approaches. For instance, N-(Trifluoromethylsulfonyl)trifluoromethanesulfonimidoyl fluoride, a key agent in the preparation of compounds with superstrong electron-withdrawing groups, is prepared by oxidative fluorination of N-(trifluoromethylsulfinyl)trifluoromethanesulfonamides, which in turn are formed from the reaction of trifluoromethyltrimethylsilane with N-(sulfinyl)trifluoromethanesulfonamide in the presence of fluoride ions . Additionally, a copper-free Sandmeyer-type reaction has been developed for the synthesis of sulfonyl fluorides from aromatic amines, demonstrating the versatility of trifluoromethanesulfonyl compounds in chemical synthesis .

Molecular Structure Analysis

The molecular structure of trifluoromethanesulfonyl fluoride derivatives is characterized by the presence of a sulfur atom bonded to both a carbon atom and an O-F moiety. This unique bonding situation is exemplified in trifluoromethanesulfonyl hypofluorite, which has been studied using NMR spectroscopy, revealing a CF3 doublet and a broad OF singlet. The O-F bond energy deduced from the spectrum is comparable to that of other fluoroxy compounds .

Chemical Reactions Analysis

Trifluoromethanesulfonyl fluoride and its derivatives participate in a variety of chemical reactions. For example, scandium trifluoromethanesulfonate, a related compound, acts as an extremely active Lewis acid catalyst in the acylation of alcohols with acid anhydrides and in the esterification of alcohols by carboxylic acids . Trifluoromethanesulfonyl fluoride itself is used in the nucleophilic trifluoromethylation of organic substrates, leading to the formation of aryltrifluoromethyl-sulfides, -sulfoxides, and -sulfones . Furthermore, it has been shown to perform comparably to hydrogen fluoride for on-resin global deprotection of peptides in solid phase peptide synthesis .

Physical and Chemical Properties Analysis

The physical properties of trifluoromethanesulfonyl fluoride derivatives include low melting and boiling points, as observed in trifluoromethanesulfonyl hypofluorite, which melts at -87°C and has an extrapolated boiling point of 0°C . The chemical properties are highlighted by their reactivity and stability under various conditions. For instance, trifluoromethanesulfonyl hypofluorite hydrolyzes in base to yield a mixture of gases and decomposes thermally in the presence of CsF to yield principal products such as CF3SO2F and OF2 . The ability of trifluoromethanesulfonyl fluoride to facilitate the synthesis of peptide-αthioesters for use in native chemical ligation also underscores its chemical versatility .

Scientific Research Applications

1. Synthesis of Peptide-αthioesters

Trifluoromethanesulfonyl fluoride is used in the solid-phase peptide synthesis (SPPS) for the on-resin global deprotection of peptides prepared by Boc chemistry. This process is crucial in the straightforward synthesis of peptide-αthioesters for native chemical ligation (Gates, Dhayalan, & Kent, 2016).

2. NMR Spectrometry for Organic Structure Analysis

In the field of spectrometry, particularly Fluorine-19 NMR, trifluoromethanesulfonyl chloride, a derivative of trifluoromethanesulfonyl fluoride, is utilized to identify oxygen, nitrogen, and sulfur functional groups in organic compounds (Shue & Yen, 1982).

3. Fluorinating Derivatives Synthesis

Trifluoromethanesulfonyl fluoride is an essential intermediate in the synthesis of various fluorinating derivatives, contributing significantly to the field of medicinal chemistry and materials science (Zhang et al., 2014).

4. Synthesis of Deoxyfluoro Sugars

It plays a role in the synthesis of deoxyfluoro sugars, which has potential applications in medical imaging, particularly in fluorinated-carbohydrate radiopharmaceuticals (Szarek, Hay, & Doboszewski, 1985).

5. Development of Fluorinated Organic Compounds

Trifluoromethanesulfonyl fluoride aids in the synthesis of fluorinated organic molecules, critical in pharmaceuticals and agrochemicals due to their strong electron-withdrawing nature and high lipophilicity (Guo et al., 2017).

6. SuFEx Chemistry

It is utilized in Sulfur(vi) Fluoride Exchange (SuFEx) chemistry for synthesizing triflates and triflamides, which have broad applications in peptide modification and coupling reactions (Li et al., 2021).

7. Fluoroanion Studies

Trifluoromethanesulfonyl fluoride contributes to the study of fluoroanions in solution, particularlyin the formation of binary fluorides of groups III, IV, V, and VI of the periodic table, which play a crucial role in understanding fluorine exchange reactions and complex formation in various anions (Brownstein, Bornais, & Latrèmouille, 1978).

8. Radiochemical Synthesis in Nuclear Medicine

It is used in the radiochemical synthesis of 18F-FDG, a widely used tracer in positron emission tomography (PET) imaging, where it binds to mannose triflate in a stereospecific nucleophilic substitution reaction (Hays, Watson, Thomas, & Stabin, 2002).

9. Fluorination of Organic Compounds

Trifluoromethanesulfonyl fluoride and related compounds have been extensively used as fluorinating agents to convert alcohols into fluorides, aldehydes, and ketones into geminal difluorides, and in the preparation of acyl and sulfonyl fluorides from carboxylic and sulfonic acids (Hudlický, 2004).

10. Solid-Phase Organic Synthesis

A novel perfluoroalkylsulfonyl (PFS) fluoride, a derivative of trifluoromethanesulfonyl fluoride, is used as a traceless linker in solid-phase organic synthesis. It facilitates the attachment to the resin and subsequent coupling of phenols, leading to the generation of arylsulfonate that acts as a support-bound aryl triflate (Pan & Holmes, 2001).

11. Preparation of Compounds with Strong Electron-Withdrawing Groups

Trifluoromethanesulfonyl fluoride is central in the synthesis of N-(Trifluoromethylsulfonyl)trifluoromethanesulfonimidoyl fluoride, a key agent for creating compounds with superstrong electron-withdrawing groups and strong acidic properties (Garlyauskayte et al., 2002).

12. Fluorination Techniques for Material Science

Trifluoromethanesulfonyl fluoride is vital in direct fluorination technology, particularly in the preparation of materials for lithium batteries. It plays a significant role in the synthesis of battery additives and intermediates (Kobayashi et al., 2003).

13. Development of Trifluoromethyl Ethers and Thioethers in Drug Discovery

The synthesis of trifluoromethyl ethers and thioethers, where trifluoromethanesulfonyl fluoride plays a role, is gaining attention due to the unique properties of the OCF3 and SCF3 groups. These compounds have significant implications in medicinal chemistry and drug discovery, highlighting the importance of trifluoromethanesulfonyl fluoride in these areas (Landelle, Panossian, & Leroux, 2014).

Safety And Hazards

Trifluoromethanesulfonyl fluoride is considered hazardous. It is corrosive to metals, harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes .

Future Directions

Trifluoromethanesulfonyl fluoride has emerged as a promising compound in the field of SuFEx chemistry . Its use as a new SuFEx handle to efficiently synthesize triflates and triflamides opens up new possibilities for the synthesis of functional molecules .

properties

IUPAC Name

trifluoromethanesulfonyl fluoride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CF4O2S/c2-1(3,4)8(5,6)7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLVAEVYIJHDKRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(F)(F)(F)S(=O)(=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CF4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0059827
Record name Methanesulfonyl fluoride, trifluoro-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Trifluoromethanesulfonyl fluoride

CAS RN

335-05-7
Record name Trifluoromethanesulfonyl fluoride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=335-05-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methanesulfonyl fluoride, trifluoro-
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Record name Methanesulfonyl fluoride, trifluoro-
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Record name Methanesulfonyl fluoride, trifluoro-
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Record name Trifluoromethanesulphonyl fluoride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Trifluoromethanesulfonyl fluoride
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Trifluoromethanesulfonyl fluoride
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Trifluoromethanesulfonyl fluoride

Citations

For This Compound
156
Citations
M Zhang, H Hou, B Wang - The Journal of Physical Chemistry A, 2023 - ACS Publications
As a potential insulation gas to replace sulfur hexafluoride (SF 6 ) due to environmental concerns, trifluoromethanesulonyl fluoride (CF 3 SO 2 F) has attracted great interests in various …
Number of citations: 2 pubs.acs.org
Y Wang, Z Gao, B Wang, W Zhou, P Yu… - Industrial & Engineering …, 2019 - ACS Publications
… Based on theoretical calculations, trifluoromethanesulfonyl fluoride (CF 3 SO 2 F) is a relatively eco-friendly gas with a lower GWP than that of SF 6 , and the electrical performance of …
Number of citations: 22 pubs.acs.org
R Haist, F Trautner, J Mohtasham, R Winter… - Journal of Molecular …, 2000 - Elsevier
The gas phase structures of CF 3 SO 2 F, CHF 2 SO 2 F, and CHF 2 SO 2 Cl have been studied by gas electron diffraction (GED) and quantum chemical calculations (HF/6-31G ∗ and …
Number of citations: 5 www.sciencedirect.com
BA Shainyan, LL Tolstikova - Chemical Reviews, 2013 - ACS Publications
… of triflamide with sulfonyl halogenides, it is pertinent to note that as early as in 1984 the reaction of the sodium salt of N-trimethylsilyltriflamide with trifluoromethanesulfonyl fluoride in …
Number of citations: 121 pubs.acs.org
L Zhang, R Peng, Y Huang, G Song, Y Wang - Sustainability, 2022 - mdpi.com
It has been proven that the gas trifluoromethanesulfonyl fluoride (CF 3 SO 2 F) has good dielectric performance and the potential to replace the potent greenhouse gas sulfur …
Number of citations: 2 www.mdpi.com
SL Taylor, JC Martin - The Journal of Organic Chemistry, 1987 - ACS Publications
… by fragmentation of the trifluoromethoxide ion displaced from sulfur, is a chain carrier in the rapid decomposition of TFMT to give trifluoromethanesulfonyl fluoride and fluorophosgene. …
Number of citations: 60 pubs.acs.org
RY Garlyauskayte, AV Bezdudny, C Michot… - Journal of the …, 2002 - pubs.rsc.org
… centres of the molecule at equal rates: through the S [double bond, length as m-dash] N bond with the formation of trifluoromethanesulfonamide and trifluoromethanesulfonyl fluoride or …
Number of citations: 17 pubs.rsc.org
RD Howells, JD Mc Cown - Chemical Reviews, 1977 - ACS Publications
… Trifluoromethanesulfonyl fluoride has almost exclusively been made by electrochemical fluorination of methanesulfonyl fluoride (or chloride) in liquid hydrogen fluoride.8-11 Small …
Number of citations: 539 pubs.acs.org
R Arvai, F Toulgoat, BR Langlois, JY Sanchez… - Tetrahedron, 2009 - Elsevier
… 16a This hypothesis is consistent with the fact that silver fluoride and tetramethylammonium fluoride reacted with 2 to deliver trifluoromethanesulfonyl fluoride, a thermally stable product, …
Number of citations: 52 www.sciencedirect.com
M Kobayashi, T Inoguchi, T Iida, T Tanioka… - Journal of fluorine …, 2003 - Elsevier
… trifluoromethanesulfonyl fluoride by the reaction of methanesulfonyl fluoride with elemental fluorine. Trifluoromethanesulfonyl fluoride … preparation of trifluoromethanesulfonyl fluoride by …
Number of citations: 77 www.sciencedirect.com

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